19-Chloro-6-methylnonadeca-6,9,12-triene
Description
No data in the provided evidence describes this compound. The chemical name suggests a 19-carbon chain with a chlorine substituent at position 19, a methyl group at position 6, and three double bonds at positions 6, 9, and 12. However, without structural, spectral, or synthetic data (e.g., melting points, NMR spectra, or CAS numbers), a detailed introduction cannot be constructed from the provided sources.
Properties
CAS No. |
63983-69-7 |
|---|---|
Molecular Formula |
C20H35Cl |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
19-chloro-6-methylnonadeca-6,9,12-triene |
InChI |
InChI=1S/C20H35Cl/c1-3-4-14-17-20(2)18-15-12-10-8-6-5-7-9-11-13-16-19-21/h5-6,10,12,18H,3-4,7-9,11,13-17,19H2,1-2H3 |
InChI Key |
WNBARTIJUOOQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCC=CCC=CCCCCCCCl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes two compounds with partial structural or functional similarities:
(i) N,N-Dimethyl-(3β-acetate-ergosta-5,7,12-triene)-N-octylammonium Bromide ()
- Structural features : A steroidal triene (ergosta-5,7,12-triene backbone) with a quaternary ammonium group and acetate ester .
- Comparison: While both compounds contain triene systems, the steroidal framework and ammonium group in differ significantly from the linear aliphatic chain of 19-Chloro-6-methylnonadeca-6,9,12-triene. No overlap in functional groups (e.g., chlorine substituents) is noted.
(ii) Hexachlorocyclohexane Homologs ()
- Structural features : Cyclohexane rings with six chlorine substituents .
- Comparison: The chlorinated aliphatic chain of the target compound contrasts sharply with the cyclic, fully chlorinated structures listed in . No shared reactivity or applications are evident.
(iii) Unrelated Data ()

Table 9 in discusses traffic safety metrics and is irrelevant to chemical comparisons .
Critical Limitations of the Evidence
- No direct data: The compound is absent from all three sources.
- Structural mismatch: The cited compounds (steroids, chlorinated cyclics) are unrelated to the linear, partially chlorinated triene structure of this compound.
- Lack of physicochemical data : Melting points, spectral data (e.g., NMR, IR), or CAS numbers for the target compound are unavailable in the evidence.
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